molecular formula C7H13NO B1604761 3-(2-Methylpropoxy)propiononitrile CAS No. 58936-28-0

3-(2-Methylpropoxy)propiononitrile

Cat. No. B1604761
CAS RN: 58936-28-0
M. Wt: 127.18 g/mol
InChI Key: PHLODXGIZNXWBL-UHFFFAOYSA-N
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Description

“3-(2-Methylpropoxy)propiononitrile” is a chemical compound with the molecular formula C7H13NO . It is used for experimental and research purposes .


Molecular Structure Analysis

The molecular structure of “3-(2-Methylpropoxy)propiononitrile” consists of 7 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom . The molecular weight of the compound is 127.18 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2-Methylpropoxy)propiononitrile” include a density of 0.881g/cm3 and a boiling point of 208ºC at 760 mmHg .

Scientific Research Applications

Bio-based 3-hydroxypropionic Acid Production

3-Hydroxypropionic acid is recognized for its commercial value as a platform chemical, serving as a precursor for several significant compounds such as acrylic acid, 1,3-propanediol, and acrylonitrile. The commercial production of 3-HP is aimed at using cost-effective and abundant substrates along with highly efficient processes to achieve high yield, titer, and productivity. Metabolic engineering and genetically engineered microorganisms play a crucial role in research and production, utilizing glucose or glycerol for 3-HP production. This highlights the importance of sustainable chemical synthesis routes in industrial applications (Vidra & Németh, 2017).

Catalysis for Chemical Synthesis

Montmorillonite K10 clay's catalytic properties have been explored for the conversion of methyl benzoate and NH3 into benzonitrile and amides, demonstrating the potential of using clay as a catalyst in the synthesis of aromatic and aliphatic esters. This research contributes to understanding the versatility of catalysts in facilitating various chemical reactions, offering pathways to synthesize essential industrial chemicals efficiently (Wali et al., 1998).

Renewable Acrylonitrile Production

The renewable production of acrylonitrile from ethyl 3-hydroxypropanoate, sourced from sugars, via catalysis using inexpensive titania, presents a sustainable alternative to petroleum-derived acrylonitrile. This process avoids the by-production of cyanide, improving safety and environmental impact. Acrylonitrile serves as a precursor to various plastics, fibers, and acrylics, highlighting the significance of developing bio-based routes for the production of key industrial chemicals (Karp et al., 2017).

Stability Improvement in Dye-Sensitized Solar Cells

The study on the stability improvement of gel-state dye-sensitized solar cells through the co-solvent effect of propionitrile/acetonitrile and 3-methoxypropionitrile/acetonitrile reveals the potential of using these chemicals in enhancing the performance and stability of renewable energy technologies. This research illustrates the broader application of chemical compounds in advancing sustainable energy solutions (Venkatesan et al., 2015).

Future Directions

As “3-(2-Methylpropoxy)propiononitrile” is used for experimental and research purposes , future directions may include further studies to understand its properties, reactions, and potential applications.

properties

IUPAC Name

3-(2-methylpropoxy)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-7(2)6-9-5-3-4-8/h7H,3,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLODXGIZNXWBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00207678
Record name 3-(2-Methylpropoxy)propiononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00207678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methylpropoxy)propanenitrile

CAS RN

58936-28-0
Record name 3-(2-Methylpropoxy)propanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58936-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Methylpropoxy)propiononitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058936280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-Methylpropoxy)propiononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00207678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-methylpropoxy)propiononitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.897
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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